2-(dimethylamino)-5-fluorophenol
Description
2-(Dimethylamino)-5-fluorophenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of a benzene ring, a dimethylamino (-N(CH₃)₂) group at the ortho position, and a fluorine atom at the meta position. This structural configuration imparts unique physicochemical and biological properties, making it valuable in pharmaceutical research.
In , derivatives of this compound (e.g., 2-(2-((dimethylamino)methyl)-4-fluorophenoxy)-5-iodobenzeneamine) were synthesized as ligands for serotonin transporters (SERT), demonstrating high binding affinity (Ki = 0.20–0.28 nmol/L). These derivatives are proposed as candidates for radiolabeled SERT imaging agents due to their ability to accommodate isotopes like carbon-11, iodine-123, or bromine-76 .
Properties
CAS No. |
57649-13-5 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-5-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to a phenol derivative. The dimethylamino group can be added through a substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Both the dimethylamino and fluorine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like dimethylamine and fluorinating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted phenol derivatives.
Scientific Research Applications
2-(Dimethylamino)-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-5-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Target Compound (this compound derivatives): The dimethylamino group at position 2 and halogen (Br/I) at position 5 (via ether linkage) synergistically enhance SERT binding. The fluorine atom at position 4 (relative to the hydroxyl group) likely stabilizes the aromatic ring, improving ligand-receptor interactions .
Reactivity in Polymer Systems
- In resin cements (), ethyl 4-(dimethylamino) benzoate outperformed 2-(dimethylamino)ethyl methacrylate in degree of conversion and physical properties. This suggests that the phenolic backbone of this compound derivatives may offer superior reactivity in polymerization compared to methacrylate-based analogs .
Halogen vs. Amino Substitutions
- 5-Amino-2-chloro-4-fluorophenol: Replacement of dimethylamino with chlorine reduces bioactivity, emphasizing the importance of the tertiary amine for SERT interaction. Chlorine’s electron-withdrawing effects may also diminish solubility .
Key Research Findings
SERT Affinity Optimization: Derivatives of this compound with iodine (Ki = 0.20 nmol/L) outperform brominated analogs (Ki = 0.28 nmol/L), indicating heavier halogens enhance binding .
Synthetic Feasibility: The 18% yield of Compound 83 () contrasts with the high yields reported for SERT ligands in , suggesting streamlined routes for dimethylamino-fluorophenol derivatives .
Material Science Applications: The dimethylamino group’s electron-donating properties improve resin reactivity, but its efficacy depends on molecular context (e.g., phenolic vs. methacrylate backbones) .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(dimethylamino)-5-fluorophenol, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or catalytic amination. For example, fluorophenol derivatives can be synthesized via coupling reactions using palladium catalysts under inert atmospheres . Optimization includes:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve yield in cross-coupling steps.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at C5, dimethylamino at C2) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 184.08) .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer : In vitro assays focus on enzyme inhibition (e.g., kinases) and receptor binding:
- Enzyme Assays : IC₅₀ values are determined using fluorescence-based substrates .
- Receptor Binding : Radioligand displacement assays (e.g., NMDA receptors) quantify affinity (Kᵢ) .
Advanced Research Questions
Q. How does the electronic effect of the dimethylamino group influence the compound's reactivity and biological interactions?
- Methodological Answer : The dimethylamino group acts as an electron donor, altering:
- Chemical Reactivity : Stabilizes intermediates in substitution reactions via resonance .
- Biological Selectivity : Enhances binding to hydrophobic pockets in enzymes (e.g., via π-cation interactions) . Computational modeling (DFT or molecular docking) can predict these effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural analogs. Mitigation involves:
- Comparative Studies : Test the compound alongside analogs (e.g., 5-fluoro vs. 4-fluoro derivatives) under standardized conditions .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dose-response consistency) .
Q. How can in silico methods guide the design of derivatives with improved pharmacological profiles?
- Methodological Answer : Computational approaches include:
- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. What are the challenges in translating in vitro activity to in vivo efficacy, and how can these be addressed?
- Methodological Answer : Key issues include metabolic instability and poor bioavailability. Solutions:
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance absorption .
- Pharmacokinetic Studies : Use LC-MS/MS to track plasma half-life and tissue distribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
